molecular formula C12H18Cl2O4Sn B14441126 2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione CAS No. 79419-63-9

2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione

Cat. No.: B14441126
CAS No.: 79419-63-9
M. Wt: 415.9 g/mol
InChI Key: YDDHWUNGAKXBEH-UHFFFAOYSA-L
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Description

2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione is a complex organotin compound. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. This particular compound features a unique structure with two butyl groups, two chlorine atoms, and a dioxastannepine ring system, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione typically involves the reaction of dibutyltin dichloride with a suitable dioxastannepine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. Common solvents used include toluene or dichloromethane, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state tin species.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed under anhydrous conditions.

Major Products

    Oxidation: Formation of dibutylstannic oxide.

    Reduction: Formation of dibutylstannous chloride.

    Substitution: Formation of various organotin derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC manufacturing.

Mechanism of Action

The mechanism of action of 2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione involves its interaction with biological molecules, such as proteins and enzymes. The tin atom can coordinate with sulfur or oxygen atoms in biomolecules, altering their structure and function. This coordination can disrupt cellular processes, leading to antimicrobial or antifungal effects. The compound may also interact with cellular membranes, affecting their integrity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Dibutyltin dichloride: A simpler organotin compound with similar butyl and chlorine groups but lacking the dioxastannepine ring.

    Tributyltin chloride: Another organotin compound with three butyl groups and one chlorine atom.

    Meldrum’s acid: An organic compound with a dioxane ring system, similar to the dioxastannepine ring in the target compound.

Uniqueness

2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione is unique due to its dioxastannepine ring system, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological molecules and unique reactivity in chemical reactions, making it valuable for various applications in research and industry.

Properties

CAS No.

79419-63-9

Molecular Formula

C12H18Cl2O4Sn

Molecular Weight

415.9 g/mol

IUPAC Name

2,2-dibutyl-5,6-dichloro-1,3,2-dioxastannepine-4,7-dione

InChI

InChI=1S/C4H2Cl2O4.2C4H9.Sn/c5-1(3(7)8)2(6)4(9)10;2*1-3-4-2;/h(H,7,8)(H,9,10);2*1,3-4H2,2H3;/q;;;+2/p-2

InChI Key

YDDHWUNGAKXBEH-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn]1(OC(=O)C(=C(C(=O)O1)Cl)Cl)CCCC

Origin of Product

United States

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